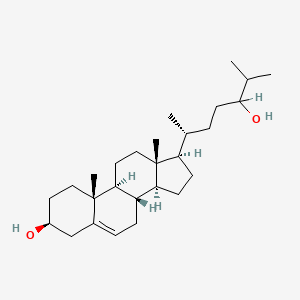

24-Hydroxycholesterol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

. Fue descubierto por primera vez en 1953 por Alberto Ercoli, S. Di Frisco, y Pietro de Ruggieri, quienes aislaron la molécula en el cerebro de caballo y luego demostraron su presencia en el cerebro humano . Este compuesto juega un papel fundamental en la regulación de los niveles de colesterol en el cerebro y está involucrado en varios procesos fisiológicos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 24-Hidroxicolesterol típicamente implica la hidroxilación del colesterol en la posición 24 del carbono. Esta reacción está catalizada por la enzima colesterol 24-hidroxilasa (CYP46A1) . La hidroxilación asimétrica de Sharpless del acetato de desmosterol es una reacción clave utilizada en la introducción estereoselectiva de funcionalidad en la posición 24 .

Métodos de producción industrial: Los métodos de producción industrial para 24-Hidroxicolesterol no están ampliamente documentados. La conversión enzimática del colesterol utilizando CYP46A1 sigue siendo un enfoque fundamental. El compuesto se puede extraer y purificar de fuentes biológicas, como el suero humano, utilizando técnicas avanzadas como LC/ESI/MS/MS .

Análisis De Reacciones Químicas

Tipos de reacciones: El 24-Hidroxicolesterol experimenta diversas reacciones químicas, que incluyen:

Oxidación: Se puede oxidar aún más para formar otros oxiesteroles.

Reducción: Las reacciones de reducción pueden convertirlo nuevamente en colesterol u otros derivados.

Sustitución: Los grupos hidroxilo se pueden sustituir por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen las enzimas del citocromo P450.

Reducción: Se pueden usar agentes reductores como el borohidruro de sodio.

Sustitución: Reactivos como los cloruros de acilo o los cloruros de sulfonilo pueden facilitar las reacciones de sustitución.

Productos principales:

Oxidación: Produce varios oxiesteroles.

Reducción: Rendimiento del colesterol u otros derivados reducidos.

Sustitución: Forma productos esterificados o eterificados.

Aplicaciones Científicas De Investigación

Role in Neurodegenerative Diseases

Alzheimer's Disease:

24-Hydroxycholesterol levels have been studied as potential biomarkers for Alzheimer's disease. Research indicates that serum levels of this compound are significantly lower in patients with probable Alzheimer's dementia compared to healthy controls, suggesting its involvement in the disease's pathology . The decreased levels may reflect alterations in brain cholesterol metabolism associated with neurodegeneration.

Mechanisms of Neurotoxicity:

Studies have shown that this compound can induce endoplasmic reticulum (ER) dysfunction, leading to cell death through mechanisms involving the unfolded protein response (UPR). Accumulation of esterified forms of this oxysterol disrupts ER membrane integrity and suppresses protein synthesis, contributing to neuronal injury . This provides insights into how modulating this compound levels could potentially mitigate neurodegenerative processes.

Therapeutic Potential

Cholesterol Metabolism Modulation:

The inhibition of cholesterol 24-hydroxylase has been explored as a therapeutic strategy for conditions characterized by excitatory/inhibitory imbalance in the brain, such as epilepsy and other neurological disorders. A novel small molecule inhibitor, soticlestat, has demonstrated efficacy in reducing brain levels of this compound and improving survival rates in transgenic mouse models of Alzheimer's disease . This suggests that pharmacological modulation of this pathway could be beneficial in treating various central nervous system disorders.

Neuroprotective Effects:

Research indicates that this compound acts as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), which are critical for synaptic plasticity and memory function. By enhancing NMDAR activity, it may play a protective role against excitotoxicity, although excessive levels can lead to neurotoxicity . Targeting this balance could lead to new therapeutic approaches for cognitive impairments.

Biomarker for Brain Health

Plasma Levels as Indicators:

The plasma concentration of this compound is inversely related to body surface area and reflects the balance between cerebral production and hepatic metabolism. This relationship suggests that monitoring plasma levels could serve as an indirect measure of brain health and metabolic status . Such biomarkers could be valuable in clinical settings for assessing neurological health or disease progression.

Data Table: Summary of Key Findings

Case Studies

-

Case Study on Alzheimer's Disease:

A study involving patients with probable Alzheimer's found that serum levels of this compound were significantly lower than those in healthy controls, suggesting its role as a potential biomarker for early detection and monitoring of disease progression . -

Research on Soticlestat:

In a preclinical study using APP/PS1 transgenic mice, treatment with soticlestat led to a significant reduction in brain levels of this compound and improved survival rates, highlighting its therapeutic potential for managing neurodegenerative conditions associated with cholesterol dysregulation . -

Exploration of Neuroprotective Mechanisms:

Research demonstrated that while this compound enhances NMDAR activity beneficially at low concentrations, higher concentrations can lead to neuronal damage, thus emphasizing the need for careful modulation in therapeutic contexts .

Mecanismo De Acción

El 24-Hidroxicolesterol ejerce sus efectos a través de varios mecanismos:

Objetivos moleculares: Actúa como un modulador alostérico positivo de los receptores N-Metil-D-Aspartato (NMDA), mejorando la plasticidad sináptica y las funciones cognitivas.

Vías involucradas: El compuesto influye en la vía SIRT1/PGC1α/Nrf2, promoviendo la degradación de las proteínas tau y potencialmente contrarrestando la enfermedad de Alzheimer.

Compuestos similares:

25-Hidroxicolesterol: Otro oxiesterol involucrado en la homeostasis del colesterol y las respuestas inmunitarias.

27-Hidroxicolesterol: Juega un papel en el transporte y el metabolismo del colesterol.

Unicidad: El 24-Hidroxicolesterol es único debido a su papel específico en el cerebro, particularmente en el mantenimiento de la homeostasis del colesterol y la modulación de los receptores NMDA . A diferencia de otros oxiesteroles, tiene un impacto distinto en la neuroprotección y las funciones cognitivas .

Comparación Con Compuestos Similares

25-Hydroxycholesterol: Another oxysterol involved in cholesterol homeostasis and immune responses.

27-Hydroxycholesterol: Plays a role in cholesterol transport and metabolism.

Uniqueness: 24-Hydroxycholesterol is unique due to its specific role in the brain, particularly in maintaining cholesterol homeostasis and modulating NMDA receptors . Unlike other oxysterols, it has a distinct impact on neuroprotection and cognitive functions .

Actividad Biológica

24-Hydroxycholesterol (24S-HC) is a significant oxysterol derived from cholesterol metabolism, predominantly in the brain. It plays a crucial role in various biological processes, particularly in neuronal signaling, cholesterol homeostasis, and neurodegenerative diseases. This article reviews the biological activity of 24S-HC, highlighting its mechanisms of action, effects on neuronal function, and potential as a biomarker in neurological disorders.

Modulation of Neuronal Signaling

24S-HC acts as a positive allosteric modulator of NMDA receptors (NMDARs), which are vital for synaptic plasticity and memory function. Research indicates that 24S-HC enhances NMDAR function, suggesting its involvement in learning and memory processes. This modulation could have therapeutic implications for conditions characterized by NMDAR dysfunction, such as schizophrenia and Alzheimer's disease .

Cholesterol Homeostasis

As a key regulator of cholesterol metabolism, 24S-HC influences the expression of genes involved in cholesterol uptake and efflux through activation of liver X receptors (LXRs). LXRs play a critical role in maintaining cholesterol balance within the brain by regulating the transport and metabolism of cholesterol in astrocytes and neurons .

Biological Activity in Neurodegenerative Diseases

Alzheimer's Disease

Studies have shown that serum levels of 24S-HC are significantly lower in patients with probable Alzheimer's disease compared to healthy controls. For instance, one study reported median serum concentrations of 32.93 ng/mL in Alzheimer's patients versus 47.14 ng/mL in controls (p < 0.001) . This decrease may reflect impaired cholesterol metabolism associated with neurodegeneration.

Correlation with Tau Protein

Elevated levels of 24S-HC have been correlated with tau protein levels in cerebrospinal fluid (CSF) among patients with neurodegenerative disorders such as Parkinson's disease and corticobasal syndrome. This suggests that 24S-HC may serve as a biomarker for neurodegeneration and tau pathology .

Table 1: Summary of Key Research Findings on 24S-HC

Potential Therapeutic Applications

Given its role in modulating neuronal signaling and cholesterol metabolism, 24S-HC presents potential therapeutic avenues. Synthetic analogues that mimic its positive effects on NMDARs could be developed to address conditions linked to NMDAR hypofunction. Additionally, targeting the enzyme CYP46A1, which converts cholesterol to 24S-HC, may offer strategies to enhance neuroprotective effects and reduce amyloid formation .

Propiedades

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-GHMQSXNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.